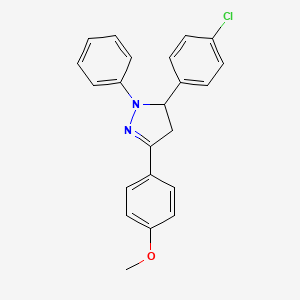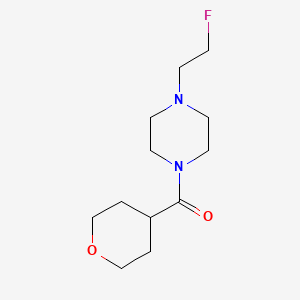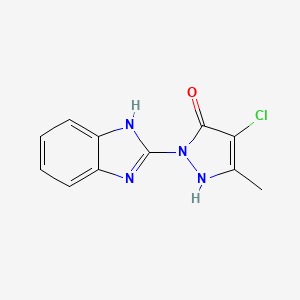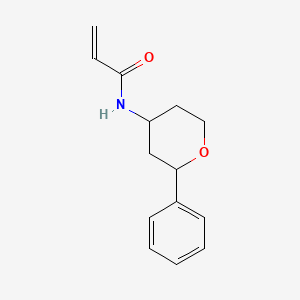
3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide” is a complex organic molecule. It is related to benzofuran-2-carboxamide ligands, which are selective for sigma receptors . These ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .
Synthesis Analysis
The synthesis of similar compounds involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . It’s also noted that these compounds undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. It’s noted that similar compounds undergo reactions at the benzylic position . Additionally, these compounds can undergo palladium-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
Organic Synthesis Applications
The compound is relevant in the synthesis of biologically active compounds and intermediates. For instance, research by Kukovinets et al. (2006) explores the ozonolysis of naphthalene to produce intermediates like 3-methoxy-2-benzofuran-1(3H)-one, which can be used to prepare aromatic analogs of certain biologically active compounds (Kukovinets et al., 2006). This demonstrates the compound's potential role in creating new chemical entities with possible biological activities.
Medicinal Chemistry Applications
In the field of medicinal chemistry, the compound could serve as a precursor or structural motif for designing new drug candidates. Research on related naphthalene derivatives has shown potential in developing new anticancer agents, as indicated by Salahuddin et al. (2014), who worked on naphthalene-based benzimidazole derivatives with anticancer properties (Salahuddin et al., 2014). Similarly, the compound could be explored for its biological activity and potential therapeutic applications.
Material Science Applications
In material science, naphthalene derivatives have been used in the synthesis of novel materials with unique properties. For example, Wei et al. (2016) discussed the synthesis of polybenzoquinazolines from naphthalene derivatives, showcasing their potential in creating new materials with specific applications (Wei et al., 2016). The structural features of "3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide" could make it a valuable component in developing materials with desired electronic or photophysical properties.
Mécanisme D'action
The mode of action of such compounds often involves interaction with various biological targets, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure of the compound and could involve multiple biochemical pathways .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Metabolism and excretion would depend on the compound’s chemical structure and the body’s enzymatic processes .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Propriétés
IUPAC Name |
3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-21-17-11-15(7-8-19(17)25-12)22-20(23)16-9-13-5-3-4-6-14(13)10-18(16)24-2/h3-11H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYPNVLMBQTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B2945149.png)


![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2945154.png)
![2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2945155.png)
![ethyl 4-({1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2945156.png)



![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide](/img/structure/B2945162.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2945163.png)

![7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2945171.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2945172.png)